2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride

Catalog No.
S548580
CAS No.
344458-15-7
M.F
C17H18ClN3O2
M. Wt
331.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridi...

CAS Number

344458-15-7

Product Name

2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride

IUPAC Name

2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide;hydrochloride

Molecular Formula

C17H18ClN3O2

Molecular Weight

331.8 g/mol

InChI

InChI=1S/C17H17N3O2.ClH/c1-20(2)10-16(21)18-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(22)19-15;/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22);1H

InChI Key

RURAZZMDMNRXMI-UHFFFAOYSA-N

SMILES

CN(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32.Cl

Solubility

soluble in DMSO, soluble in dilute HCl, soluble in water.

Synonyms

PJ34; PJ-34; PJ 34; PJ-34 HCl; PJ-34 hydrochloride.

Canonical SMILES

CN(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32.Cl

Description

The exact mass of the compound 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, soluble in dilute HCl, soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PARP Inhibitor

2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride, also known as PJ34 hydrochloride, is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. PARPs are a family of enzymes involved in DNA repair mechanisms []. PJ34 hydrochloride acts by binding to PARP enzymes, preventing them from performing their essential function in repairing DNA single-strand breaks. This can lead to cell death in cancer cells that are reliant on PARP-mediated DNA repair for survival [].

Anti-Cancer Research

Due to its PARP inhibitory activity, PJ34 hydrochloride has been investigated as a potential therapeutic agent in cancer treatment. Studies have shown that PJ34 hydrochloride can induce cell death in various cancer cell lines, including ovarian, breast, and prostate cancers [, ]. Furthermore, research suggests that PJ34 hydrochloride may be particularly effective in combination with other cancer therapies, such as chemotherapy and radiation therapy [].

2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride, commonly known as PJ34 hydrochloride, is a chemical compound with the molecular formula C₁₇H₁₈ClN₃O₂. It is a hydrochloride salt formed from equimolar amounts of PJ34 and hydrochloric acid. This compound is primarily recognized for its role as an inhibitor of poly(ADP-ribose) polymerase, an enzyme involved in DNA repair mechanisms, making it significant in cancer research and therapeutic applications .

The primary chemical reaction involving 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride is its interaction with poly(ADP-ribose) polymerase. The inhibition of this enzyme leads to the accumulation of DNA damage in cells, particularly in cancer cells that rely on this repair mechanism for survival. This reaction can be summarized as follows:

  • Inhibition Reaction:
    • Substrate: NAD⁺ (Nicotinamide adenine dinucleotide)
    • Enzyme: Poly(ADP-ribose) polymerase
    • Inhibitor: 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride

The inhibition results in reduced levels of poly(ADP-ribose), leading to increased sensitivity of cancer cells to chemotherapeutic agents .

2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride exhibits significant biological activity as a poly(ADP-ribose) polymerase inhibitor. Its primary biological effects include:

  • Antitumor Activity: By inhibiting DNA repair mechanisms, it enhances the efficacy of various chemotherapeutic agents, making it a potential candidate for combination therapies in cancer treatment.
  • Angiogenesis Inhibition: This compound has been shown to inhibit angiogenesis, the process through which new blood vessels form from pre-existing vessels, which is crucial for tumor growth and metastasis .

The synthesis of 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride involves several steps:

  • Starting Materials: The synthesis typically begins with the appropriate phenanthridine derivative.
  • Formation of Amide Bond: The dimethylamino group is introduced via an amination reaction.
  • Hydrochloride Formation: The final step involves reacting the resultant compound with hydrochloric acid to form the hydrochloride salt.

Specific synthetic routes may vary based on the desired purity and yield but generally follow these outlined steps .

The applications of 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride are primarily centered around its role in cancer research and therapy:

  • Cancer Treatment: As a poly(ADP-ribose) polymerase inhibitor, it is used in studies aimed at enhancing the effectiveness of chemotherapy.
  • Research Tool: It serves as a valuable tool in biological research for studying DNA repair mechanisms and cellular responses to DNA damage .

Interaction studies involving 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride have focused on its effects on various cancer cell lines. Key findings include:

  • Synergistic Effects: When combined with other chemotherapeutics, such as cisplatin or doxorubicin, it shows enhanced cytotoxicity due to its ability to inhibit DNA repair pathways.
  • Mechanism Elucidation: Studies have demonstrated that its interaction with poly(ADP-ribose) polymerase leads to increased apoptosis in cancer cells under stress conditions .

Several compounds exhibit similar biological activities or structural characteristics to 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride. These include:

Compound NameStructure TypeBiological Activity
OlaparibPARP InhibitorUsed in cancer therapy; specifically targets BRCA mutations.
RucaparibPARP InhibitorSimilar mechanism; used for ovarian and breast cancers.
NiraparibPARP InhibitorApproved for maintenance treatment in ovarian cancer.

Uniqueness

What sets 2-(Dimethylamino)-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide hydrochloride apart is its specific structure that allows for selective inhibition of poly(ADP-ribose) polymerase while exhibiting unique properties that enhance its effectiveness in combination therapies compared to other PARP inhibitors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

331.1087545 g/mol

Monoisotopic Mass

331.1087545 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VHK9YBZ6SB

Dates

Modify: 2023-08-15
1: Motta C, D'Angeli F, Scalia M, Satriano C, Barbagallo D, Naletova I, Anfuso CD, Lupo G, Spina-Purrello V. PJ-34 inhibits PARP-1 expression and ERK phosphorylation in glioma-conditioned brain microvascular endothelial cells. Eur J Pharmacol. 2015 Aug 15;761:55-64. doi: 10.1016/j.ejphar.2015.04.026. Epub 2015 Apr 28. PubMed PMID: 25934569.
2: Scalia M, Satriano C, Greca R, Stella AM, Rizzarelli E, Spina-Purrello V. PARP-1 inhibitors DPQ and PJ-34 negatively modulate proinflammatory commitment of human glioblastoma cells. Neurochem Res. 2013 Jan;38(1):50-8. doi: 10.1007/s11064-012-0887-x. Epub 2012 Sep 26. PubMed PMID: 23011206.
3: Nasrabady SE, Kuzhandaivel A, Akrami A, Bianchetti E, Milanese M, Bonanno G, Nistri A. Unusual increase in lumbar network excitability of the rat spinal cord evoked by the PARP-1 inhibitor PJ-34 through inhibition of glutamate uptake. Neuropharmacology. 2012 Sep;63(3):415-26. doi: 10.1016/j.neuropharm.2012.04.014. Epub 2012 Apr 28. PubMed PMID: 22561282.
4: Nasrabady SE, Kuzhandaivel A, Nistri A. Studies of locomotor network neuroprotection by the selective poly(ADP-ribose) polymerase-1 inhibitor PJ-34 against excitotoxic injury to the rat spinal cord in vitro. Eur J Neurosci. 2011 Jun;33(12):2216-27. doi: 10.1111/j.1460-9568.2011.07714.x. Epub 2011 May 30. PubMed PMID: 21623955.
5: Mazzone GL, Nistri A. Effect of the PARP-1 inhibitor PJ 34 on excitotoxic damage evoked by kainate on rat spinal cord organotypic slices. Cell Mol Neurobiol. 2011 Apr;31(3):469-78. doi: 10.1007/s10571-010-9640-7. Epub 2010 Dec 29. PubMed PMID: 21190076.
6: Chevanne M, Zampieri M, Caldini R, Rizzo A, Ciccarone F, Catizone A, D'Angelo C, Guastafierro T, Biroccio A, Reale A, Zupi G, Caiafa P. Inhibition of PARP activity by PJ-34 leads to growth impairment and cell death associated with aberrant mitotic pattern and nucleolar actin accumulation in M14 melanoma cell line. J Cell Physiol. 2010 Feb;222(2):401-10. doi: 10.1002/jcp.21964. PubMed PMID: 19890834.
7: Huang FC. Upregulation of Salmonella-induced IL-6 production in Caco-2 cells by PJ-34, PARP-1 inhibitor: involvement of PI3K, p38 MAPK, ERK, JNK, and NF-kappaB. Mediators Inflamm. 2009;2009:103890. doi: 10.1155/2009/103890. Epub 2010 Feb 24. PubMed PMID: 20204057; PubMed Central PMCID: PMC2828125.
8: Pyriochou A, Olah G, Deitch EA, Szabó C, Papapetropoulos A. Inhibition of angiogenesis by the poly(ADP-ribose) polymerase inhibitor PJ-34. Int J Mol Med. 2008 Jul;22(1):113-8. PubMed PMID: 18575783.
9: Szijártó A, Batmunkh E, Hahn O, Mihály Z, Kreiss A, Kiss A, Lotz G, Schaff Z, Váli L, Blázovics A, Geró D, Szabó C, Kupcsulik P. Effect of PJ-34 PARP-inhibitor on rat liver microcirculation and antioxidant status. J Surg Res. 2007 Sep;142(1):72-80. Epub 2007 Jul 5. PubMed PMID: 17612561.
10: Andrási TB, Blázovics A, Szabó G, Vahl CF, Hagl S. Poly(ADP-ribose) polymerase inhibitor PJ-34 reduces mesenteric vascular injury induced by experimental cardiopulmonary bypass with cardiac arrest. Am J Physiol Heart Circ Physiol. 2005 Jun;288(6):H2972-8. Epub 2005 Jan 28. PubMed PMID: 15681711.

Explore Compound Types